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molecular formula C7H11NO4 B8671107 Ethyl (acryloylamino)(hydroxy)acetate CAS No. 89995-70-0

Ethyl (acryloylamino)(hydroxy)acetate

Cat. No. B8671107
M. Wt: 173.17 g/mol
InChI Key: UDGCJHOTVDOFIL-UHFFFAOYSA-N
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Patent
US04760168

Procedure details

Ethyl glyoxylate hemiacetal obtained from Example A in the amount of 29.5 parts (0.2 mole) is employed along with 14.3 parts (0.2 mole) of acrylamide following the procedure of Example I. The reaction is run at 70°-85° C. for 2.5 hours. Analysis of the product by 13C NMR shows a 90% conversion with a 90% selectivity to ethyl acrylamidoglycolate ethyl ether are also found.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
29.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Name
ethyl acrylamidoglycolate ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCOC(O)C(OCC)=O.C(N)(=O)C=C.C([O:18][CH:19]([NH:25][C:26](=[O:29])[CH:27]=[CH2:28])[C:20]([O:22][CH2:23][CH3:24])=[O:21])C>>[C:26]([NH:25][CH:19]([OH:18])[C:20]([O:22][CH2:23][CH3:24])=[O:21])(=[O:29])[CH:27]=[CH2:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(C(=O)OCC)O
Step Two
Name
29.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Four
Name
ethyl acrylamidoglycolate ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=O)OCC)NC(C=C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C(C=C)(=O)NC(C(=O)OCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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